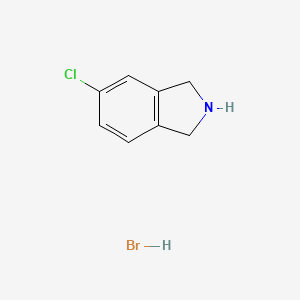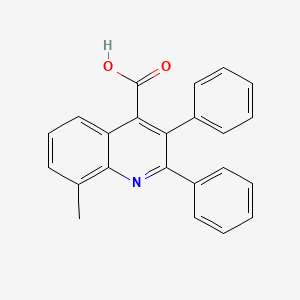
(3-Propylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propilfenil)metanamina es un compuesto orgánico que pertenece a la clase de las aminas. Consiste en un anillo de fenilo sustituido con un grupo propilo en la tercera posición y un grupo metanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-Propilfenil)metanamina se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de derivados de la anilina. Por ejemplo, la 3-propilanilina se puede hacer reaccionar con formaldehído e hidrógeno en presencia de un catalizador para producir (3-Propilfenil)metanamina . Otro método implica la reducción de 3-propilbencil cianuro usando hidrógeno y un catalizador adecuado .
Métodos de producción industrial
La producción industrial de (3-Propilfenil)metanamina generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para un alto rendimiento y pureza, a menudo empleando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Propilfenil)metanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitroso o nitro correspondientes.
Reducción: Se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleófila, formando varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utiliza a menudo gas hidrógeno en presencia de catalizadores de paladio o platino.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales productos formados
Oxidación: Derivados nitro y nitroso.
Reducción: Aminas secundarias y terciarias.
Sustitución: Varias aminas y amidas sustituidas.
Aplicaciones Científicas De Investigación
(3-Propilfenil)metanamina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3-Propilfenil)metanamina implica su interacción con varios objetivos moleculares. Puede actuar como ligando para ciertos receptores o enzimas, modulando su actividad. Los efectos del compuesto están mediados por vías que involucran la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
- (3-Metilfenil)metanamina
- (3-Etilfenil)metanamina
- (3-Butilfenil)metanamina
Unicidad
(3-Propilfenil)metanamina es única debido a su sustitución específica de propilo, que confiere propiedades químicas y físicas distintas en comparación con sus análogos. Esta singularidad puede influir en su reactividad, afinidad de unión y actividad biológica general .
Propiedades
Número CAS |
110207-96-0 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(3-propylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8,11H2,1H3 |
Clave InChI |
OTDRPJWJVGPZHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















